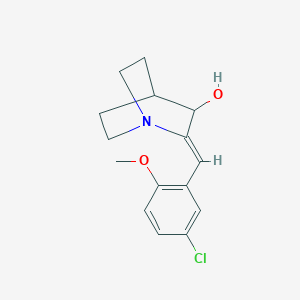![molecular formula C20H30N6O B5317048 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5317048.png)
6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a nicotinamide derivative that has been synthesized using a specific method, which will be discussed in The aim of this paper is to provide a comprehensive overview of this compound, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which are involved in various biological processes. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. It has also been shown to have anti-cancer properties, which make it a potential candidate for cancer therapy. In addition, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are numerous future directions for research on 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide. One direction is to further investigate its mechanism of action, which may help to identify potential drug targets. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which may enhance its therapeutic potential.
合成法
The synthesis of 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves a multi-step process. The first step involves the synthesis of 2-isopropyl-1H-imidazole, which is then reacted with 3-bromopropylamine to form 3-(2-isopropyl-1H-imidazol-1-yl)propylamine. This intermediate is then reacted with nicotinoyl chloride to form the final product, this compound.
科学的研究の応用
The compound 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to inhibit the activity of certain enzymes, which makes it a potential target for drug development.
特性
IUPAC Name |
6-(1,4-diazepan-1-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c1-16(2)19-22-10-14-26(19)12-4-8-23-20(27)17-5-6-18(24-15-17)25-11-3-7-21-9-13-25/h5-6,10,14-16,21H,3-4,7-9,11-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMWWTCZFLIKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)N3CCCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5316967.png)
![N-(5-methyl-3-isoxazolyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5316985.png)
![3-methyl-7-[(2-methylphenoxy)acetyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5316996.png)
![methyl 2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5316998.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5317006.png)

![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5317016.png)
![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5317031.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B5317035.png)
![N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5317041.png)
![N-(3-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5317055.png)
![N-(3-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5317057.png)
![N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5317066.png)